molecular formula C7H6N4O7 B055538 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) CAS No. 115491-90-2

2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)

Cat. No. B055538
CAS RN: 115491-90-2
M. Wt: 258.15 g/mol
InChI Key: IOMAUIUYBQXXKP-UHFFFAOYSA-N
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Description

“2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)” is a chemical compound with a molecular formula of C7H6N4O7 . It is widely used in scientific research due to its versatile applications. This compound exhibits perplexing properties that make it a valuable tool in various fields, including pharmaceuticals, materials science, and catalysis.


Molecular Structure Analysis

The molecular weight of “2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)” is 258.15 . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

“2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)” is a solid at 20 degrees Celsius . Its molecular weight is 258.15 .

Scientific Research Applications

Preparation of Carbamates and Amides

This compound is a new reagent for the preparation of carbamates and amides . Carbamates and amides are important classes of compounds in organic chemistry and have a wide range of applications, including in the pharmaceutical industry.

Synthesis of Dipeptides

The compound has been used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids. They have various biological activities and are used in a variety of fields, including nutrition, healthcare, and pharmaceuticals.

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Chemical Industry

The compound is used in the chemical industry for the production of various chemicals . Its unique properties make it a valuable resource in industrial applications.

Pharmaceutical Industry

Given its role in the synthesis of carbamates, amides, and dipeptides, this compound is likely to find applications in the pharmaceutical industry. These classes of compounds are often used in the development of new drugs .

properties

IUPAC Name

4-methyl-2-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl)-1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAUIUYBQXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343259
Record name 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115491-90-2
Record name 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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